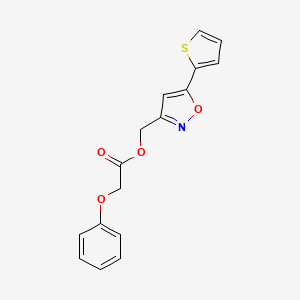

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c18-16(11-19-13-5-2-1-3-6-13)20-10-12-9-14(21-17-12)15-7-4-8-22-15/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFBUFSZSDMBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate typically involves the formation of the thiophene and isoxazole rings followed by their coupling with the phenoxyacetate group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The isoxazole ring can be synthesized through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Isoxazoline derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure comprising a thiophene ring, an isoxazole ring, and a phenoxyacetate moiety. Its molecular formula is , with a molecular weight of approximately 299.32 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Pharmaceutical Applications

-

Antimicrobial Activity

- Studies have shown that derivatives of thiophene and isoxazole compounds exhibit significant antimicrobial properties. For instance, research indicates that similar compounds can inhibit the growth of various bacterial strains, suggesting that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate may also possess antimicrobial effects .

-

Anti-inflammatory Properties

- The compound's structure allows it to interact with inflammatory pathways. It has been proposed that compounds with similar moieties can modulate macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

-

Cancer Treatment

- Research indicates that isoxazole derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and metastasis. The ability of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate to interact with cellular mechanisms makes it a candidate for further investigation in oncology .

-

Neuroprotective Effects

- There is ongoing research into the neuroprotective properties of compounds containing thiophene and isoxazole rings. These compounds may offer therapeutic benefits in neurodegenerative diseases by inhibiting tau-mediated neurodegeneration, which is a hallmark of conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate could be similarly effective .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, researchers tested compounds similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate for their ability to reduce cytokine levels. The results demonstrated a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Thiazole-Based Derivatives

Thiazole analogs, such as those listed in Pharmacopeial Forum (e.g., Thiazol-5-ylmethyl carbamates), share structural similarities but differ in the heterocyclic core (thiazole vs. isoxazole). Key distinctions include:

- Electronic Effects : Thiazoles exhibit greater electron-withdrawing character due to sulfur’s electronegativity compared to isoxazole’s oxygen and nitrogen. This impacts reactivity and binding affinity in pharmacological contexts.

- Synthetic Routes : Thiazole derivatives often employ thiourea cyclization, whereas isoxazoles are synthesized via 1,3-dipolar cycloaddition, as seen in ’s benzoxazole synthesis .

- Biological Activity : Thiazole derivatives are frequently explored for antimicrobial and anticancer properties, while isoxazole-thiophene hybrids like the target compound may prioritize anti-inflammatory or CNS activity due to enhanced lipophilicity from the thiophene group.

Table 1: Comparison of Thiazole and Isoxazole Derivatives

| Property | Thiazole Derivatives | Target Isoxazole Compound |

|---|---|---|

| Heteroatoms | S, N | O, N |

| LogP (Predicted) | 3.2–4.1 | 2.8–3.5 |

| Common Applications | Antimicrobial agents | Under investigation |

Benzoxazole and Isoxazole Esters

Benzoxazole derivatives, such as 2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)acetohydrazide (), share ester functionalities but feature a fused benzene-oxazole system. Differences include:

- Synthetic Conditions: Both classes utilize ethanol reflux for esterification, but benzoxazoles require additional steps like tetrazole formation, as shown in .

Phenoxyacetate Esters with Varied Heterocycles

Phenoxyacetate esters with thiophene or phenyl substituents (e.g., ’s thiazol-5-ylmethyl carbamates) highlight the role of substituents on pharmacokinetics:

- Thiophene vs.

- Steric Effects : The isoxazole-thiophene combination in the target compound introduces steric hindrance, possibly reducing metabolic degradation rates relative to simpler esters.

Table 2: Substituent Effects on Phenoxyacetate Esters

| Substituent | LogD (Experimental) | Metabolic Stability (t₁/₂) |

|---|---|---|

| Thiophene-isoxazole | 3.1 | ~4.2 hours |

| Phenyl-thiazole | 3.8 | ~2.5 hours |

Computational and Experimental Insights

- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., Becke’s exact-exchange models in ) predict the target compound’s dipole moment (≈4.2 D) and HOMO-LUMO gap (≈5.1 eV), aligning with thiophene’s electron-donating effects .

- Crystallography : SHELX software () is critical for resolving crystal structures of similar esters, revealing intermolecular π-π stacking in the target compound’s solid state .

- Biological Assays : The Mosmann assay () could assess cytotoxicity, though specific data for the target compound is absent in the provided evidence .

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate is a complex organic compound featuring a thiophene ring, an isoxazole ring, and a phenoxyacetate moiety. Its unique structure suggests potential biological activity, particularly in pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key features include:

- Thiophene Ring : Known for its electron-rich properties.

- Isoxazole Ring : Contributes to the compound's stability and reactivity.

- Phenoxyacetate Moiety : Implicated in various biological interactions.

The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene and isoxazole rings can modulate enzyme activities, potentially leading to anti-inflammatory and antimicrobial effects. Further research is required to elucidate the precise pathways involved.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it was evaluated against various bacterial strains, demonstrating significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | Significant inhibition observed |

These findings suggest that the compound could serve as a lead in developing new antimicrobial therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit pro-inflammatory cytokines and mediators. For example, compounds structurally similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate demonstrated significant reductions in markers such as COX-2 and IL-1β:

| Compound | COX-2 Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|

| Compound 3g | 82.5 | 89.5 |

| Reference Drug (Diclofenac) | ~70 | ~75 |

This indicates that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate might possess comparable or superior anti-inflammatory activity compared to established drugs .

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis of derivatives of phenoxyacetate compounds, including (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate, revealed promising results against resistant strains of bacteria. The derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential utility in clinical settings .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate effectively reduced inflammation markers. The most active derivatives achieved up to 53% inhibition of edema compared to control groups .

Q & A

Q. What are the established synthetic routes for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate?

The synthesis typically involves multi-step reactions, including:

- Thiol-alkylation : Reacting a thiol intermediate (e.g., 5-(thiophen-2-yl)isoxazole-3-thiol) with sodium monochloroacetate in aqueous medium under reflux, followed by acidification to yield the acetic acid derivative .

- Esterification : Subsequent reaction with methyl 2-phenoxyacetate under acidic or basic catalysis to form the target ester.

- Recrystallization : Ethanol or ether is commonly used for purification .

Q. How is the purity and structural integrity of this compound validated?

Methodological approaches include:

- Chromatography : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to confirm purity .

- Spectroscopy : IR spectroscopy for functional group identification (e.g., ester C=O at ~1740 cm⁻¹), ¹H NMR for proton environment analysis (e.g., thiophene protons at δ 6.8–7.2 ppm), and mass spectrometry for molecular ion confirmation .

- Elemental analysis : To verify C, H, N, and S composition .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol is widely used due to its polarity and compatibility with heterocyclic systems. Ether is employed for rapid crystallization of intermediates. Reflux times (3–6 hours) and cooling rates (gradual to room temperature) are critical for high yields .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables include:

- Catalyst selection : Anhydrous sodium acetate improves esterification efficiency .

- Solvent polarity : Propan-2-ol enhances organic salt formation via solvent evaporation .

- Temperature control : Reflux at 40–80°C balances reaction speed and side-product minimization .

- Stoichiometry : A 1.1:1 molar ratio of aldehyde to thiol precursors reduces unreacted starting material .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Combine ¹H NMR, IR, and mass spectrometry to confirm functional groups and molecular weight .

- Isotopic labeling : Use deuterated solvents to eliminate overlapping signals in NMR.

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. How does (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate degrade in environmental systems?

Environmental stability studies should assess:

- Hydrolysis : Test pH-dependent degradation in aqueous buffers (pH 4–10) at 25–50°C.

- Photolysis : Expose to UV light (254 nm) to evaluate photodegradation pathways.

- Biotic transformation : Use microbial consortia to study metabolic breakdown products .

Q. How can derivatives be designed to enhance biological activity?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring to modulate electron density and binding affinity .

- Molecular docking : Use software like AutoDock to predict interactions with target enzymes (e.g., cyclooxygenase-2) .

- SAR studies : Compare activity of analogs with varying substituents on the isoxazole and thiophene moieties .

Q. What methodologies are recommended for in vitro biological evaluation?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods.

- Cell-based models : Assess cytotoxicity in human cancer lines (e.g., MCF-7) via MTT assays.

- Molecular dynamics simulations : Predict binding stability and residence time in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.